methanone](/img/structure/B12500115.png)
[4-(4-Methoxyphenyl)piperazin-1-yl](piperidin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(4-Methoxyphenyl)piperazin-1-yl]-(2-piperidyl)methanone: is a chemical compound with the molecular formula C17H25N3O2 and a molar mass of 303.4 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with a methoxyphenyl group and a piperidine ring attached to a methanone group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Methoxyphenyl)piperazin-1-yl]-(2-piperidyl)methanone typically involves the reaction of 4-methoxyphenylpiperazine with 2-piperidylmethanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF) , and a catalyst, such as triethylamine . The reaction mixture is heated to a specific temperature, often around 80-100°C , and stirred for several hours to ensure complete reaction .
Industrial Production Methods: In an industrial setting, the production of [4-(4-Methoxyphenyl)piperazin-1-yl]-(2-piperidyl)methanone may involve large-scale batch reactors where the reactants are combined in precise proportions. The reaction conditions, including temperature, pressure, and stirring speed, are carefully monitored and controlled to optimize yield and purity. After the reaction is complete, the product is typically purified using techniques such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: [4-(4-Methoxyphenyl)piperazin-1-yl]-(2-piperidyl)methanone can undergo various chemical reactions, including oxidation , reduction , and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as or under acidic conditions.
Reduction: Reduction can be achieved using reagents like or in anhydrous solvents.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones , while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [4-(4-Methoxyphenyl)piperazin-1-yl]-(2-piperidyl)methanone is used as a building block for the synthesis of more complex molecules. It is often employed in the development of pharmaceutical intermediates and organic synthesis .
Biology: In biological research, this compound is studied for its potential effects on cell signaling pathways and receptor interactions . It is used in experiments to understand the mechanisms of neurotransmitter modulation and enzyme inhibition .
Medicine: In medicine, [4-(4-Methoxyphenyl)piperazin-1-yl]-(2-piperidyl)methanone is investigated for its potential therapeutic applications. It has shown promise in the treatment of neurological disorders and psychiatric conditions due to its ability to interact with specific receptors in the brain .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials . Its unique chemical properties make it valuable in the development of polymers and coatings .
Wirkmechanismus
The mechanism of action of [4-(4-Methoxyphenyl)piperazin-1-yl]-(2-piperidyl)methanone involves its interaction with specific molecular targets, such as receptors and enzymes . The compound binds to these targets, modulating their activity and influencing various biochemical pathways . For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, thereby affecting neurotransmission and signal transduction .
Vergleich Mit ähnlichen Verbindungen
- [4-(4-Methoxyphenyl)piperazin-1-yl]-(2-piperidyl)methanone
- [4-(4-Chlorophenyl)piperazin-1-yl]-(2-piperidyl)methanone
- [4-(4-Fluorophenyl)piperazin-1-yl]-(2-piperidyl)methanone
- [4-(4-Methylphenyl)piperazin-1-yl]-(2-piperidyl)methanone
Comparison: Compared to its analogs, [4-(4-Methoxyphenyl)piperazin-1-yl]-(2-piperidyl)methanone is unique due to the presence of the methoxy group on the phenyl ring. This substitution can significantly influence the compound’s chemical reactivity , binding affinity , and biological activity . For instance, the methoxy group may enhance the compound’s ability to cross the blood-brain barrier , making it more effective in targeting central nervous system receptors .
Eigenschaften
Molekularformel |
C17H25N3O2 |
|---|---|
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-piperidin-2-ylmethanone |
InChI |
InChI=1S/C17H25N3O2/c1-22-15-7-5-14(6-8-15)19-10-12-20(13-11-19)17(21)16-4-2-3-9-18-16/h5-8,16,18H,2-4,9-13H2,1H3 |
InChI-Schlüssel |
MERYXGFDIZMVMX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCCCN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12500040.png)
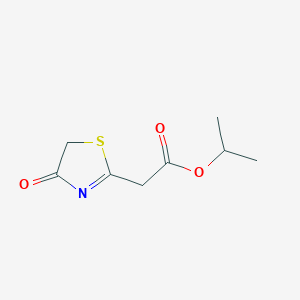

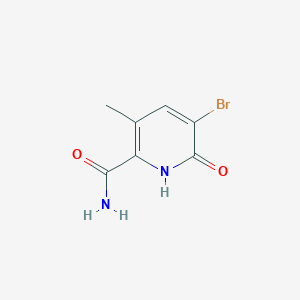
![1-(2-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12500069.png)
![7-Tert-butyl-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B12500082.png)
![5-({3-Methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12500089.png)
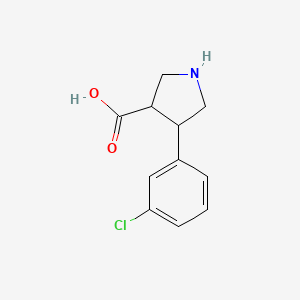
![N-{[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12500095.png)

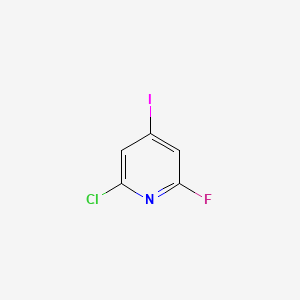
![5-(3-methylsulfanylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B12500104.png)
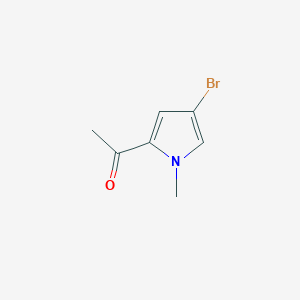
![[S(R)]-N-[(1S)-1-[2-(9-Anthracenyl)phenyl]-2-(diphenylphosphino)ethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B12500111.png)
